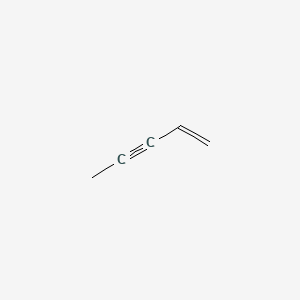

1-Penten-3-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

646-05-9 |

|---|---|

Molecular Formula |

C5H6 |

Molecular Weight |

66.10 g/mol |

IUPAC Name |

pent-1-en-3-yne |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h3H,1H2,2H3 |

InChI Key |

FILUFGAZMJGNEN-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC=C |

Origin of Product |

United States |

Foundational & Exploratory

1-Penten-3-yne structural formula and isomers

An In-depth Technical Guide to 1-Penten-3-yne: Structure, Isomerism, and Characterization

This guide provides a comprehensive technical overview of this compound, a hydrocarbon featuring both alkene and alkyne functionalities. It details the structural formula, explores the landscape of its isomers, presents key physicochemical data, and outlines an experimental protocol for the synthesis of a principal isomer. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Structural Formula of this compound

This compound, also known as methyl vinylacetylene, is an organic compound with the molecular formula C₅H₆.[1][2] Its structure consists of a five-carbon chain containing a carbon-carbon double bond (C=C) at position 1 and a carbon-carbon triple bond (C≡C) at position 3.[3] This conjugated enyne system makes it a reactive and versatile molecule in organic synthesis.[3][4] The molecule does not possess any chiral centers or geometric isomerism at the double bond, and thus exists as a single constitutional isomer.[5]

Isomers of C₅H₆

The molecular formula C₅H₆ corresponds to a degree of unsaturation of three, leading to a diverse array of constitutional and stereoisomers. These can be broadly categorized into acyclic and cyclic structures, each with various arrangements of double and triple bonds.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different atomic connectivity. Key classes for C₅H₆ include:

-

Enynes: Besides this compound, this class includes 1-penten-4-yne and 3-penten-1-yne.

-

Diynes: These contain two triple bonds, such as 1,3-pentadiyne and 1,4-pentadiyne.

-

Trienes/Cumulenes: These possess three double bonds, which can be conjugated or cumulated (allenes), for example, 1,2,3-pentatriene and 1,3,4-pentatriene.[6]

-

Cyclic Dienes: The most stable C₅H₆ isomer is cyclopentadiene, a five-membered ring with two conjugated double bonds.[7]

-

Other Cyclic Structures: Various other cyclic arrangements are possible, including methylenecyclobutene and bicyclo[1.1.1]pentane derivatives.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. For the C₅H₆ formula, the most prominent example is geometric isomerism:

-

(E/Z)-3-Penten-1-yne: The constitutional isomer 3-penten-1-yne has a double bond between carbons 3 and 4.[8] Each of these carbons is attached to a hydrogen and another group (methyl and ethynyl, respectively), allowing for cis/trans (Z/E) configurations. These two diastereomers have distinct physical properties and spectral characteristics.[7][9]

Physicochemical Properties of C₅H₆ Isomers

The structural differences among C₅H₆ isomers lead to distinct physical properties. The following table summarizes key data for this compound and several of its common isomers.

| Compound Name | IUPAC Name | Structure Type | Boiling Point (°C) | Density (g/mL) |

| This compound | pent-1-en-3-yne | Acyclic Enyne | 59.0 - 59.5[6][10] | ~0.740[3][6] |

| Cyclopentadiene | 1,3-cyclopentadiene | Cyclic Diene | 41.5 - 42.5[3][11] | ~0.805[11] |

| Piperylene | 1,3-pentadiene | Acyclic Diene | ~42.0[12] | ~0.683 |

| 1,2-Pentadiene | penta-1,2-diene | Acyclic Allene | 44.0 - 47.5[4][13] | ~0.691[13] |

| 3-Penten-1-yne | pent-3-en-1-yne | Acyclic Enyne | ~44.0[8][9] | N/A |

| 1,3-Pentadiyne | penta-1,3-diyne | Acyclic Diyne | N/A (Explodes)[14] | ~0.738[15] |

Spectroscopic Characterization of this compound

Spectroscopic methods are essential for the structural confirmation of this compound. The expected data from key techniques are summarized below.[1]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Vinyl Protons (H-1, H-2) | δ 5.2 - 5.7 ppm | Complex multiplets due to geminal, cis, and trans coupling.[16] |

| Methyl Protons (H-5) | δ ~1.9 ppm | Singlet or narrow multiplet due to long-range coupling.[16] | |

| ¹³C NMR | Alkyne Carbons (C-3, C-4) | δ ~80 - 90 ppm | Quaternary carbons will show weaker signals. |

| Alkene Carbons (C-1, C-2) | δ ~115 - 125 ppm | C-1 (CH₂) and C-2 (CH) will be distinct. | |

| Methyl Carbon (C-5) | δ ~4 ppm | Aliphatic sp³ carbon signal, shifted significantly upfield. | |

| IR Spectroscopy | C≡C Stretch | ~2200 - 2250 cm⁻¹ | Internal alkyne, may be a weak absorption. |

| C=C Stretch | ~1610 - 1640 cm⁻¹ | Conjugated alkene stretch. | |

| =C-H Stretch | ~3010 - 3090 cm⁻¹ | sp² C-H stretch. | |

| C-H Stretch (Methyl) | ~2850 - 2960 cm⁻¹ | sp³ C-H stretch. |

Experimental Protocol: Synthesis of Cyclopentadiene

Methodology: Cracking of Dicyclopentadiene

This procedure describes the thermal depolymerization of dicyclopentadiene to yield fresh cyclopentadiene monomer.[17][18]

Materials & Equipment:

-

Dicyclopentadiene (commercial grade)

-

100 mL round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Ice bath

Procedure:

-

Apparatus Setup: Assemble an apparatus for fractional distillation. Place 20-30 mL of dicyclopentadiene into the 100 mL round-bottom flask.[18]

-

Heating: Heat the flask using a heating mantle to a temperature of approximately 160-180°C. The dicyclopentadiene will begin to boil and reflux.[10][17]

-

Cracking and Distillation: As the dimer undergoes the retro-Diels-Alder reaction in the hot flask, the much more volatile cyclopentadiene monomer (boiling point ~41°C) will ascend the fractionating column.[18]

-

Collection: Maintain the heat to ensure a steady distillation rate, keeping the head temperature between 40-42°C. Collect the distillate in a receiving flask cooled in an ice bath to prevent re-dimerization.[18]

-

Storage and Use: Cyclopentadiene dimerizes at room temperature (approximately 8% in 4 hours, 50% in 24 hours).[18] For this reason, it should be kept on ice and used as soon as possible after preparation. The process can be continued until about two-thirds of the dicyclopentadiene is consumed. The residue in the distillation flask may become viscous and should be discarded while still warm.[10]

References

- 1. CYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Cyclopentadiene [drugfuture.com]

- 3. Cyclopentadiene [chemeurope.com]

- 4. 1,2-pentadiene [stenutz.eu]

- 5. Page loading... [wap.guidechem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. 3-Penten-1-yne, (E)- [webbook.nist.gov]

- 8. 3-Penten-1-yne [webbook.nist.gov]

- 9. 3-Penten-1-yne, (Z)- [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cyclopentadiene | C5H6 | CID 7612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Piperylene - Wikipedia [en.wikipedia.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. 1,3-Pentadiyne | 4911-55-1 [m.chemicalbook.com]

- 15. 1,3-pentadiyne [stenutz.eu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organosynthetic & Organometallic Chemistry: Preparation of Cyclopentadiene [tvv2008.blogspot.com]

- 18. chem.latech.edu [chem.latech.edu]

An In-depth Technical Guide to 1-Penten-3-yne: Nomenclature, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-penten-3-yne, a valuable unsaturated hydrocarbon in organic synthesis. The document details its IUPAC nomenclature, synonyms, and key physicochemical properties. It presents detailed, representative experimental protocols for its synthesis via the alkylation of a terminal alkyne, as well as for its characteristic halogenation and hydrogenation reactions. Spectroscopic data is summarized, and critical safety and handling procedures are outlined. This guide is intended to serve as a technical resource for chemists utilizing this compound and related enynes in their research and development endeavors.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure CH₂=CH-C≡C-CH₃ is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The name is derived by identifying the longest carbon chain containing both the double and triple bonds. The chain is numbered to give the principal functional group (the alkyne) the lowest possible number.

The IUPAC name is pent-1-en-3-yne .[1][2][3] The prefix "pent-" indicates a five-carbon chain.[4] "-en-" signifies the presence of a double bond, and "-yne" denotes a triple bond.[4] The locants "1-" and "3-" specify the starting positions of the double and triple bonds, respectively.

This compound is also known by several common or trivial names, which are frequently encountered in chemical literature and commercial catalogues.

Table 1: Synonyms for this compound

| Synonym | Reference(s) |

| Methyl vinylacetylene | [1][5][6] |

| Vinylmethylacetylene | [1][5][6] |

| Pyrylene | [1][5] |

| Pyrylen | [1][5] |

| 1-Methyl-2-vinylacetylene |

Physicochemical and Spectroscopic Data

This compound is a colorless liquid characterized by a pungent, sharp odor.[7] It is a highly reactive and unstable compound due to the presence of both a double and a triple bond in its structure, making it prone to polymerization and addition reactions.[6]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆ | [1][5][6] |

| Molecular Weight | 66.10 g/mol | [1][5][6] |

| CAS Number | 646-05-9 | [1][5][6] |

| Density | 0.734 - 0.7401 g/cm³ at 20 °C | [7][8] |

| Boiling Point | 59.5 - 59.55 °C | [7][8] |

| Melting Point | Approximately -113 °C (estimate) | [8] |

| Refractive Index | 1.4490 | [8] |

| InChI | InChI=1S/C5H6/c1-3-5-4-2/h3H,1H2,2H3 | [5][6] |

| InChIKey | FILUFGAZMJGNEN-UHFFFAOYSA-N | [5][6] |

| SMILES | CC#CC=C | [1] |

Spectroscopic data are crucial for the identification and characterization of this compound. Key spectral features are summarized below.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Data available, with expected signals for vinyl and methyl protons. | [9] |

| ¹³C NMR | Data available, with distinct signals for sp, sp², and sp³ hybridized carbons. | |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 66. Other significant peaks at m/z = 65 and 39. | [5][6] |

| Infrared (IR) | Vapor phase IR spectra are available, showing characteristic C-H, C=C, and C≡C stretching and bending frequencies. | [5] |

| UV/Visible | UV/Visible spectrum data is available. | [6] |

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis and key reactions of this compound. These are based on established methods for similar compounds and should be adapted and optimized as necessary.

Synthesis of this compound via Alkylation of Vinylacetylene

This procedure describes a plausible synthesis of this compound through the deprotonation of a suitable terminal alkyne precursor followed by alkylation with a methylating agent. A common precursor, vinylacetylene, can be generated in situ or used from a commercial source.

Reaction Scheme:

Materials and Reagents:

-

Vinylacetylene (or a suitable precursor for its in situ generation)

-

Sodium amide (NaNH₂) or other strong, non-nucleophilic base

-

Methyl iodide (CH₃I)

-

Anhydrous liquid ammonia or an appropriate inert solvent (e.g., THF, diethyl ether)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet, and a condenser cooled to -78 °C (dry ice/acetone) is assembled under an inert atmosphere.

-

Deprotonation: Anhydrous liquid ammonia is condensed into the flask. A stoichiometric amount of sodium amide is carefully added. Vinylacetylene is then slowly added to the stirred suspension at -78 °C to form the sodium vinylacetylide.

-

Alkylation: Methyl iodide (1.0-1.2 equivalents) is added dropwise to the reaction mixture while maintaining the low temperature. The reaction is stirred for several hours, and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

-

Work-up: The ammonia is allowed to evaporate. The remaining aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is carefully removed by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Halogenation: Bromination of this compound

This protocol outlines the addition of bromine across the double and/or triple bonds of this compound. The regioselectivity and extent of addition can be controlled by the reaction conditions and stoichiometry of the reagents.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Bromine (Br₂) or a source of electrophilic bromine (e.g., N-bromosuccinimide)

-

Inert solvent (e.g., dichloromethane, carbon tetrachloride)

-

Quenching solution (e.g., aqueous sodium thiosulfate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A solution of this compound in an inert solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, protected from light. The flask is cooled in an ice bath.

-

Bromine Addition: A solution of bromine in the same solvent is added dropwise to the stirred solution of this compound. The disappearance of the bromine color indicates its consumption. The stoichiometry of bromine will determine the final product.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is consumed or the desired product is formed.

-

Work-up: The reaction mixture is washed with aqueous sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

Catalytic Hydrogenation of this compound

This protocol describes the reduction of the double and/or triple bonds of this compound. The selectivity of the hydrogenation (alkyne to alkene, or complete reduction to alkane) is highly dependent on the choice of catalyst and reaction conditions.

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Hydrogen gas (H₂)

-

Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) for full reduction, Lindlar's catalyst for selective reduction to the cis-alkene)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Filtration aid (e.g., Celite®)

Procedure:

-

Catalyst and Substrate Preparation: In a hydrogenation flask, the catalyst is suspended in the solvent under an inert atmosphere. This compound is then added.

-

Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus). The inert atmosphere is replaced with hydrogen, and the mixture is stirred vigorously at the desired temperature and pressure.

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and confirmed by TLC or GC analysis.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

Purification: The solvent is removed from the filtrate by distillation to yield the hydrogenated product, which can be further purified if necessary.

Safety and Handling

This compound is a volatile and highly reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Flammability: As a low boiling point hydrocarbon, it is highly flammable. All ignition sources must be excluded from the handling area.

-

Reactivity: Due to its high degree of unsaturation, it can polymerize, sometimes violently. It should be stored at low temperatures and may require the addition of a stabilizer for long-term storage. It is incompatible with strong oxidizing agents, acids, and bases.

-

Toxicity: While specific toxicity data for this compound is limited, related unsaturated hydrocarbons can be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Handling: Use non-sparking tools and ground all equipment to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the specific Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

This compound is a versatile building block in organic synthesis, offering a rich chemistry due to its conjugated enyne system. A thorough understanding of its nomenclature, properties, and reactivity is essential for its effective and safe use in research and development. The representative protocols provided in this guide offer a starting point for the synthesis and derivatization of this valuable compound. As with any highly reactive substance, adherence to strict safety protocols is paramount.

References

- 1. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C5H6 | CID 136461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alkynes to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A General and Versatile Method for CC Cross-Coupling Synthesis of Conjugated Enynes: One-Pot Sequence Starting from Carbonyl Compounds [organic-chemistry.org]

- 9. Enyne synthesis [organic-chemistry.org]

Vinylmethylacetylene: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylmethylacetylene, systematically known as 2-methyl-1-buten-3-yne or isopropenylacetylene, is a volatile and highly flammable liquid hydrocarbon. This document provides an in-depth overview of its discovery, historical development, synthesis, and chemical properties. It includes detailed experimental protocols for its preparation, a comprehensive compilation of its physical and spectral data, and a discussion of its key chemical reactions, including polymerization and cycloaddition. The information is intended to serve as a valuable resource for professionals in chemical research and drug development.

Discovery and History

The discovery of vinylmethylacetylene is intrinsically linked to the pioneering work of the Russian chemist Alexei Yevgrafovich Favorskii in the early 20th century. While a singular publication marking its initial synthesis is not readily apparent, its creation is a direct consequence of the broader exploration of acetylene chemistry, particularly the Favorskii reaction. This reaction, discovered in the early 1900s, involves the reaction of an alkyne with a carbonyl group under basic conditions to form a propargyl alcohol.[1]

The synthesis of vinylmethylacetylene is a two-step process that begins with the Favorskii reaction between acetylene and acetone to produce the precursor, 2-methyl-3-butyn-2-ol. This acetylenic alcohol was then subjected to dehydration to yield vinylmethylacetylene. This historical development places the discovery of vinylmethylacetylene within the context of the systematic investigation of the reactions of acetylenic compounds, a field largely pioneered by Favorskii and his students.

Synthesis of Vinylmethylacetylene

The primary and most common method for the synthesis of vinylmethylacetylene involves a two-step process:

-

Favorskii Reaction: The reaction of acetone with acetylene in the presence of a base to form 2-methyl-3-butyn-2-ol.

-

Dehydration: The elimination of water from 2-methyl-3-butyn-2-ol to yield 2-methyl-1-buten-3-yne.

Synthesis of 2-Methyl-3-butyn-2-ol (Favorskii Reaction)

Experimental Protocol:

This procedure is adapted from a patented method for the preparation of 2-methyl-3-butyne-2-ol.[2]

-

Materials:

-

Acetylene gas

-

Acetone

-

Potassium hydroxide (KOH)

-

Liquid ammonia (solvent)

-

-

Procedure:

-

In a suitable reactor, liquid ammonia is saturated with acetylene gas.

-

A catalytic amount of potassium hydroxide is dissolved in the liquid ammonia-acetylene solution.

-

Acetone is then slowly added to the reaction mixture while maintaining the temperature and pressure. The acetylene is continuously supplied to the reactor.

-

The reaction is typically carried out under pressure to ensure a sufficient concentration of dissolved acetylene.

-

Upon completion of the reaction, the ammonia is evaporated and recovered.

-

The crude 2-methyl-3-butyn-2-ol is then purified by distillation.

-

Dehydration of 2-Methyl-3-butyn-2-ol

Experimental Protocol:

This is a general laboratory procedure for the dehydration of tertiary alcohols.[3][4]

-

Materials:

-

2-methyl-3-butyn-2-ol

-

Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄) (catalyst)

-

Anhydrous calcium chloride or sodium carbonate (drying agent)

-

-

Procedure:

-

2-methyl-3-butyn-2-ol is mixed with a catalytic amount of phosphoric acid or sulfuric acid in a distillation apparatus.

-

The mixture is gently heated. The more volatile 2-methyl-1-buten-3-yne will distill as it is formed.

-

The distillate, which may contain some water, is collected in a receiving flask cooled in an ice bath.

-

The collected distillate is then dried over a suitable drying agent like anhydrous calcium chloride or sodium carbonate.

-

The dried product is then purified by a final fractional distillation to obtain pure 2-methyl-1-buten-3-yne.

-

Synthesis Pathway Diagram:

References

The Cornerstone of Modern Synthesis: A Technical Guide to the Fundamental Reactivity of Conjugated Enynes

For Researchers, Scientists, and Drug Development Professionals

Conjugated enynes, organic molecules featuring a double bond and a triple bond in conjugation, stand as versatile and pivotal building blocks in the landscape of modern organic synthesis. Their unique electronic structure, arising from the contiguous π-system, imparts a rich and diverse reactivity profile that has been harnessed for the stereoselective and regioselective construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles governing the reactivity of conjugated enynes, offering a valuable resource for professionals engaged in chemical research and the development of novel therapeutics. The inherent strain and electron distribution within the enyne motif make them susceptible to a wide array of transformations, including pericyclic reactions, nucleophilic and electrophilic additions, and intricate transition-metal-catalyzed processes. Understanding these fundamental modes of reactivity is paramount for their strategic application in the synthesis of natural products, functional materials, and biologically active compounds.

Pericyclic Reactions: The Power of Concerted Cycloadditions

Conjugated enynes are excellent substrates for pericyclic reactions, most notably cycloaddition reactions, where the π-systems of the enyne and a reacting partner reorganize in a concerted fashion to form new cyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this reactivity class.

Diels-Alder Reaction

In the Diels-Alder reaction, the conjugated diene component can react with the alkene or alkyne moiety of the enyne, which acts as the dienophile. The regiochemical and stereochemical outcome is highly predictable and is governed by the electronic nature and steric hindrance of the substituents on both the diene and the enyne. The reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring with a high degree of stereocontrol.[1][2]

Reaction Pathway: Diels-Alder Reaction of a Conjugated Enyne

Caption: General workflow of a Diels-Alder reaction involving a conjugated enyne.

Nucleophilic and Electrophilic Additions: Harnessing Polarity

The π-bonds of conjugated enynes are susceptible to attack by both nucleophiles and electrophiles. The regioselectivity of these additions is dictated by the electronic bias within the enyne system, which can be influenced by the presence of activating or deactivating groups.

Nucleophilic Addition

In the presence of electron-withdrawing groups, the enyne system becomes activated towards nucleophilic attack. Softer nucleophiles typically undergo a 1,4-conjugate addition (Michael addition) to the double bond, while harder nucleophiles may add directly to the carbonyl carbon in the case of enynones.[3][4][5] The reaction mechanism involves the formation of a resonance-stabilized anionic intermediate.[3]

Electrophilic Addition

Electrophilic addition to conjugated enynes is also a common transformation. The initial attack of an electrophile can occur at either the double or triple bond, leading to the formation of a carbocationic intermediate. This intermediate is often resonance-stabilized, which can lead to the formation of both 1,2- and 1,4-addition products. The product distribution can be influenced by reaction conditions such as temperature and solvent.

Reaction Pathway: Nucleophilic Conjugate Addition to an Activated Enyne

Caption: General mechanism of a nucleophilic conjugate addition to an activated enyne.

Transition-Metal Catalysis: A Realm of Diverse Transformations

Transition metals, particularly palladium, gold, and rhodium, have revolutionized the chemistry of conjugated enynes, enabling a vast array of transformations with high efficiency and selectivity.[6][7][8]

Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of conjugated enynes, involving the palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne in the presence of a copper(I) co-catalyst and an amine base.[9][10] This reaction is highly valued for its mild conditions and broad functional group tolerance.[9]

Dimerization of Terminal Alkynes

The dimerization of terminal alkynes, often catalyzed by palladium or rhodium complexes, provides a direct and atom-economical route to conjugated enynes.[11][12] The regioselectivity of this reaction (head-to-head vs. head-to-tail dimerization) can often be controlled by the choice of catalyst, ligands, and reaction conditions.[6]

Cycloisomerization Reactions

Gold and other transition metals can catalyze the intramolecular cycloisomerization of enynes to form a variety of carbocyclic and heterocyclic structures. These reactions often proceed through complex mechanistic pathways involving the activation of the alkyne by the metal center, followed by nucleophilic attack of the alkene and subsequent rearrangements.[13][14][15]

Experimental Workflow: Sonogashira Coupling

Caption: A generalized experimental workflow for a Sonogashira coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key transformations of conjugated enynes, providing a comparative overview for researchers.

Table 1: Palladium-Catalyzed Sonogashira Coupling of Vinyl Halides and Terminal Alkynes

| Entry | Vinyl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | (E)-Iodoprop-2-enoic acid | Phenylacetylene | Pd(OAc)₂ (5) | CuI (20) | Diisopropylamine | DMF | 25 | >90 | [16] |

| 2 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | Anhydrous | 25 | >90 | [17] |

| 3 | Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ (cat.) | - | - | - | 25 | Good | [9] |

Table 2: Rhodium-Catalyzed Dimerization of Terminal Alkynes

| Entry | Alkyne | Catalyst System | Selectivity | Yield (%) | Reference |

| 1 | 2-Methylbut-3-yn-2-ol | RhCl(PPh₃)₃ | (E)-head-to-head | 73 | [6] |

| 2 | Aryl Alkynes | [Rh(COD)Cl]₂/PPh₃ | (E)-head-to-head | Good | [6] |

| 3 | Triisopropylsilylacetylene | [Rh(COD)Cl]₂/Ligand | (E)-head-to-head (>89%) | Good | [6] |

Table 3: Gold-Catalyzed Cycloisomerization of 1,6-Enynes

| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Product Type | Yield (%) | Reference |

| 1 | 1,6-Enyne | [JohnPhosAu(NCMe)]SbF₆ (2) | CH₂Cl₂ | Varies | Cycloisomerized | 94 - quant. | [18] |

| 2 | O-tethered 1,6-enynes | NHC-Au(I)-Cl (cat.) | - | - | Bicyclic enol ethers | 18 - 99 | [13] |

| 3 | 1,5-Allenyne | [(Ph₃PAu)₃O]BF₄ (1) | CHCl₃ | Varies | Cross-conjugated triene | up to 88 | [19] |

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling[16][17]

Materials:

-

Vinyl halide (1.0 mmol)

-

Terminal alkyne (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₂Cl₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (4-20 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine) (3.0-5.0 mmol)

-

Anhydrous solvent (e.g., DMF, THF) (5-10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the vinyl halide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base.

-

Stir the mixture for 5-10 minutes at room temperature.

-

Add the terminal alkyne dropwise to the reaction mixture via syringe.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic phase with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Gold-Catalyzed Cycloisomerization of 1,6-Enynes[18]

Materials:

-

1,6-Enyne (400 µmol)

-

Gold(I) catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆) (8.0 µmol, 2 mol%)

-

Dichloromethane (CH₂Cl₂) (4 mL)

-

Triethylamine

Procedure:

-

To a stirred solution of the 1,6-enyne in dichloromethane at 23 °C, add the gold(I) catalyst.

-

Stir the reaction mixture for the required time (monitored by TLC).

-

Quench the reaction by adding a drop of triethylamine.

-

Concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel or neutral alumina.

Conclusion

The fundamental reactivity of conjugated enynes offers a rich and diverse platform for the construction of complex molecular scaffolds. From the predictable and stereocontrolled outcomes of pericyclic reactions to the nuanced regioselectivity of nucleophilic and electrophilic additions, and the vast synthetic potential unlocked by transition-metal catalysis, enynes continue to be indispensable tools for organic chemists. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of these versatile building blocks in the design and execution of innovative synthetic strategies for drug discovery and materials science.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]

- 14. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. books.rsc.org [books.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Properties of the 1-Penten-3-yne Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-yne (also known as methyl vinylacetylene) is a conjugated enyne, a molecule containing both a double and a triple carbon-carbon bond. This structural motif is of significant interest in organic synthesis, materials science, and medicinal chemistry due to its unique reactivity and electronic characteristics. Understanding the electronic properties of this compound is crucial for predicting its behavior in chemical reactions, designing novel materials with specific optical and electronic functionalities, and for the rational design of drug candidates. This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing experimentally determined and computationally calculated values, the methodologies used for their determination, and a visualization of the interplay between its structure and electronic characteristics.

Core Electronic Properties

The electronic properties of a molecule are dictated by the arrangement and energies of its electrons. Key parameters that define these properties include the ionization energy, electron affinity, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the dipole moment.

Data Summary

The following table summarizes the available quantitative data for the electronic properties of this compound.

| Electronic Property | Experimental Value | Computational Value | Method |

| Ionization Energy | 9.00 ± 0.01 eV[1] | 8.99 eV | Photoionization / CBS-QB3[1] |

| Dipole Moment | 0.66 D | Not Specified | |

| HOMO Energy | Not Available | Not Available | |

| LUMO Energy | Not Available | Not Available | |

| HOMO-LUMO Gap | Not Available | Not Available | |

| Electron Affinity | Not Available | Not Available |

Experimental and Computational Methodologies

A combination of experimental techniques and computational methods is employed to elucidate the electronic properties of molecules like this compound.

Experimental Protocols

Photoionization Spectroscopy: This technique is a primary method for determining the ionization energy of a molecule. A sample of this compound in the gas phase is irradiated with a beam of photons of known energy. If the photon energy is sufficient, an electron can be ejected from the molecule, creating a positive ion. By scanning the photon energy and detecting the onset of ion formation, the adiabatic ionization energy can be precisely measured.[1] The experimental setup typically involves a high-resolution photoionization mass spectrometer.

Computational Protocols

Complete Basis Set (CBS) Methods: The CBS-QB3 method is a high-accuracy composite computational chemistry model used to calculate the energies of molecules.[1] It involves a series of calculations using different levels of theory and basis sets to extrapolate to the complete basis set limit, thereby providing highly accurate thermochemical data, including ionization energies. The CBS-QB3 protocol typically includes:

-

An initial geometry optimization and frequency calculation at the B3LYP/6-311G(2d,d,p) level of theory.

-

Further single-point energy calculations at higher levels of theory (e.g., CCSD(T) and MP4SDQ) with various basis sets.

-

Extrapolation of the energies to the complete basis set limit.

-

Inclusion of core-valence and other corrections.

Molecular Structure and Electronic Properties Relationship

The electronic properties of this compound are intrinsically linked to its molecular structure, specifically the conjugated system formed by the vinyl and acetylenic groups. The diagram below illustrates this relationship.

Caption: Relationship between molecular structure and electronic properties of this compound.

Conclusion

This technical guide has summarized the key electronic properties of the this compound molecule, drawing from both experimental and computational data. The ionization energy has been experimentally determined to be 9.00 ± 0.01 eV, a value corroborated by high-level CBS-QB3 calculations. While a value for the dipole moment is reported, further details on its experimental determination are needed for a complete understanding. Crucial parameters such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the electron affinity remain to be experimentally or computationally determined for this specific molecule. Further research, particularly through computational chemistry studies employing methods like Density Functional Theory (DFT) or higher-level ab initio calculations, would be invaluable in providing a more complete picture of the electronic landscape of this compound. Such data would significantly aid researchers and professionals in the fields of chemical synthesis, materials science, and drug development in harnessing the potential of this versatile molecule.

References

Stability and decomposition of 1-Penten-3-yne at room temperature

An In-depth Technical Guide to the Stability and Decomposition of 1-Penten-3-yne at Room Temperature

Introduction

This compound (also known as methyl vinylacetylene) is a conjugated enyne, a class of highly reactive organic compounds. Its structure, containing both a double and a triple bond in conjugation, makes it a valuable synthon in organic chemistry. However, this reactivity also contributes to its inherent instability. This guide provides a comprehensive overview of the known stability characteristics, potential decomposition pathways, and safe handling procedures for this compound at room temperature, aimed at professionals in research and drug development.

Physicochemical and Safety Data

Quantitative data on the stability of this compound is scarce. However, information on its physical properties and those of the closely related and well-studied vinylacetylene can provide insights into its behavior.

| Property | This compound | Vinylacetylene |

| CAS Number | 646-05-9[1] | 689-97-4[2] |

| Molecular Formula | C₅H₆[1] | C₄H₄[3] |

| Molecular Weight | 66.10 g/mol [1] | 52.07 g/mol |

| Boiling Point | ~55-57 °C | 5 °C[3] |

| Appearance | Colorless liquid | Colorless gas[3] |

| Hazards | Highly flammable, potential for explosive polymerization[2][4] | Extremely flammable, can detonate without air, forms explosive peroxides[2][3][4] |

Data compiled from various safety data sheets and chemical databases.

Stability and Decomposition at Room Temperature

While specific studies on the decomposition of this compound at room temperature are not publicly available, the behavior of vinylacetylene provides a strong indication of its potential instability. Conjugated enynes are known to be susceptible to several decomposition pathways, even under ambient conditions.

Known Stability and General Hazards

-

High Reactivity: The conjugated π-system in this compound makes it highly reactive and prone to polymerization and other reactions.[5][6][7][8]

-

Peroxide Formation: Like many unsaturated hydrocarbons, this compound may form explosive peroxides in the presence of oxygen.[2] This process can be initiated by light and heat.

-

Autopolymerization: this compound has the potential to undergo spontaneous and violent polymerization, which can be exothermic and lead to a dangerous increase in pressure and temperature.[2] This can be initiated by heat, light, or the presence of catalysts (e.g., acids, metals). To mitigate this, the addition of a suitable polymerization inhibitor is recommended for storage.[9]

-

Shock Sensitivity: Peroxide formation can increase the sensitivity of the compound to shock and friction, heightening the risk of explosion.[2]

Potential Decomposition Pathways

At room temperature, the primary decomposition concerns for this compound are oligomerization and polymerization. Thermal decomposition at higher temperatures would likely lead to fragmentation and rearrangement, but at ambient temperatures, the formation of larger molecules is more probable.

A potential generalized decomposition pathway could involve radical or cationic polymerization mechanisms, initiated by trace impurities, oxygen, or light.

Experimental Protocols for Stability Assessment

Due to the hazardous nature of this compound, any experimental work must be conducted with extreme caution in a controlled laboratory environment with appropriate safety measures. The following is a generalized protocol for assessing the stability of a highly reactive volatile organic compound.

General Safety Precautions

-

Work in a well-ventilated fume hood with a blast shield.[2][10]

-

Use personal protective equipment (PPE), including safety glasses, a face shield, a flame-retardant lab coat, and appropriate gloves.[2][4]

-

Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[9]

-

Use small quantities of the material.

-

Have appropriate fire extinguishing equipment readily available (e.g., Class B extinguisher).

-

Be aware of the locations of safety showers and eyewash stations.[2]

Protocol for Long-Term Stability Monitoring at Room Temperature

-

Sample Preparation:

-

Under an inert atmosphere, dispense a small, accurately weighed amount of freshly distilled this compound into several small, amber glass vials with PTFE-lined caps.[9]

-

A known concentration of a suitable polymerization inhibitor (e.g., hydroquinone or 4-tert-butylcatechol) may be added to a subset of samples to evaluate its effectiveness.[9]

-

Seal the vials tightly.

-

-

Storage:

-

Analysis:

-

At predetermined time intervals (e.g., 1 day, 1 week, 1 month, 3 months), remove a vial for analysis.[11][12][13][14][15]

-

Visually inspect the sample for any changes in color or viscosity, which may indicate polymerization.

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and any degradation products.

-

GC-MS Parameters (suggested starting point):

-

Column: A non-polar or medium-polarity capillary column suitable for volatile hydrocarbons.

-

Inlet Temperature: Use the lowest possible temperature that allows for efficient volatilization to minimize on-column decomposition. A programmed temperature vaporization (PTV) inlet is recommended.

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up at a moderate rate (e.g., 10 °C/min) to a final temperature that allows for the elution of potential oligomers.

-

Mass Spectrometer: Scan a wide mass range to detect both the parent compound and potential higher molecular weight products.

-

-

-

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to monitor the disappearance of the vinylic and acetylenic protons of this compound and the appearance of new signals corresponding to oligomers or polymers.

-

Visualizations

Logical Workflow for Safe Handling and Storage

Caption: Logical workflow for the safe handling and storage of this compound.

Generalized Decomposition Pathway

Caption: A generalized potential pathway for the decomposition of this compound via polymerization.

Conclusion and Recommendations

This compound is a highly reactive and potentially hazardous compound. While specific quantitative data on its stability and decomposition at room temperature are lacking in the available literature, its structural similarity to vinylacetylene suggests a high propensity for peroxide formation and explosive polymerization.

Key Recommendations:

-

Assume Instability: In the absence of definitive data, treat this compound as being unstable at room temperature, especially over long periods or in the presence of air, light, or heat.

-

Inert Atmosphere: Always handle and store this compound under an inert atmosphere to prevent the formation of explosive peroxides.[9]

-

Inhibitors: For storage, the use of a polymerization inhibitor is strongly recommended.[9]

-

Fresh is Best: Use freshly distilled material for reactions to ensure purity and minimize the presence of initiators.

-

Small Scale: Conduct all work on the smallest possible scale.

-

Further Research: There is a clear need for detailed experimental studies on the stability of this compound to establish safe storage and handling limits. Researchers working with this compound are encouraged to perform their own stability assessments under controlled conditions.

By adhering to strict safety protocols and understanding the potential hazards, researchers can mitigate the risks associated with the use of this valuable but reactive chemical.

References

- 1. This compound (CAS 646-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. research.uga.edu [research.uga.edu]

- 3. scribd.com [scribd.com]

- 4. mavo.com [mavo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. airgas.com [airgas.com]

- 11. How to Lengthen the Long-Term Stability of Enzyme Membranes: Trends and Strategies [mdpi.com]

- 12. Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ojp.gov [ojp.gov]

- 14. Organic solvent stability and long-term storage of myoglobin-based carbene transfer biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Long-term Physicochemical Stability of Concentrated Solutions of Noradrenaline Bitartrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1-Penten-3-yne (CAS Number: 646-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-yne (CAS: 646-05-9), also known as methyl vinyl acetylene, is a highly reactive organic compound featuring both a carbon-carbon double bond and a carbon-carbon triple bond.[1] This conjugated enyne system imparts unique chemical properties, making it a versatile building block in organic synthesis. Its high degree of unsaturation allows for a variety of chemical transformations, positioning it as a valuable precursor for the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, including spectroscopic data, reactivity, and relevant experimental protocols.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sharp, pungent odor.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ | [2] |

| Molecular Weight | 66.10 g/mol | [2] |

| Density | 0.734 - 0.7401 g/cm³ at 20 °C | [3] |

| Boiling Point | 59.5 °C | [3] |

| Melting Point | Approximately -113 °C | [3] |

| Appearance | Colorless liquid | [1] |

| Odor | Sharp, pungent | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral data.

¹H NMR Spectral Data

| Peak Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-1 (vinyl) | ~5.3-5.7 | m |

| H-2 (vinyl) | ~5.3-5.7 | m |

| H-5 (methyl) | ~1.9 | s |

Note: The provided spectrum from ChemicalBook lacks detailed information on coupling constants. The vinyl protons (H-1 and H-2) would be expected to show complex splitting patterns (e.g., doublet of doublets) due to geminal, cis, and trans couplings.[4]

¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C-1 (=CH₂) | ~123 |

| C-2 (-CH=) | ~117 |

| C-3 (≡C-) | ~85 |

| C-4 (≡C-) | ~80 |

| C-5 (-CH₃) | ~4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | C-H stretch (alkyne) - Note: As a terminal alkyne is not present, this peak may be absent or weak. |

| ~3100-3000 | C-H stretch (alkene) |

| ~2950-2850 | C-H stretch (alkane) |

| ~2200 | C≡C stretch (alkyne) |

| ~1640 | C=C stretch (alkene) |

| ~970 and ~910 | =C-H bend (alkene) |

Source: Predicted based on functional groups and confirmed by data from SpectraBase.[5]

Mass Spectrometry

| m/z | Interpretation |

| 66 | [M]⁺ (Molecular ion) |

| 65 | [M-H]⁺ |

| 51 | [M-CH₃]⁺ |

| 39 | [C₃H₃]⁺ |

Source: NIST WebBook.[2]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly reactive and versatile substrate for a range of organic transformations. Its reactivity is primarily centered around the alkene and alkyne moieties.

Cycloaddition Reactions

The conjugated enyne system of this compound is a prime candidate for cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems.

The alkene portion of this compound can act as a dienophile in [4+2] cycloaddition reactions with dienes to form six-membered rings.

Both the alkene and alkyne can participate as dipolarophiles in 1,3-dipolar cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides) to generate five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a highly efficient method for the synthesis of triazoles.[6][7]

Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form α,β-cyclopentenones.[8][9] For this compound, this reaction can proceed intramolecularly if tethered to another unsaturated group or intermolecularly with a separate alkene.

References

- 1. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 1-Penten-3-one | C5H8O | CID 15394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pent-1-en-3-yne(646-05-9) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 7. ijrpc.com [ijrpc.com]

- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 9. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

The Theoretical Chemistry of 1-Penten-3-yne: A Computational Guide for Researchers

An In-depth Technical Whitepaper on the Core Principles and Applications

Abstract

1-Penten-3-yne (vinylmethylacetylene) is a structurally simple yet chemically significant enyne, a class of hydrocarbons featuring both double and triple carbon-carbon bonds. Its unique electronic structure makes it a valuable model system for theoretical chemistry studies, offering insights into reactivity, reaction mechanisms, and spectroscopic properties that are relevant to organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the role of this compound and its isomers in theoretical chemistry, detailing the computational methodologies employed, presenting quantitative data from pertinent studies, and illustrating key reaction pathways.

Introduction to this compound

This compound is an organic compound with the molecular formula C₅H₆.[1] Its structure consists of a five-carbon chain containing a carbon-carbon double bond at the first position and a carbon-carbon triple bond at the third position.[1] This conjugation of π-systems gives the molecule unique chemical properties and reactivity, making it an interesting subject for theoretical investigation.[1] While extensive theoretical studies specifically on this compound are limited in publicly accessible literature, the methodologies applied to its isomers and other enynes provide a robust framework for its computational analysis.

Physical Properties of this compound:

| Property | Value |

| Molecular Weight | 66.10 g/mol |

| Boiling Point | 59.5 °C |

| Density | 0.7401 g/cm³ at 20 °C |

Theoretical Methodologies in the Study of Enynes

Theoretical chemistry provides powerful tools to investigate the structure, energetics, and reactivity of molecules like this compound at the atomic level. The primary methods employed are ab initio calculations and Density Functional Theory (DFT).

2.1. Ab Initio Methods

Ab initio methods are based on first principles of quantum mechanics and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide systematically improvable accuracy. For small molecules like this compound, these methods can yield highly accurate predictions of molecular geometries, vibrational frequencies, and reaction energies.

2.2. Density Functional Theory (DFT)

DFT is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a good balance between computational cost and accuracy, making it suitable for studying larger systems and complex reaction pathways. The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results.

Computational Workflow for Theoretical Analysis

A typical theoretical investigation of a molecule like this compound follows a structured workflow.

References

An In-Depth Technical Guide to Enyne Metathesis Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Enyne Metathesis

Enyne metathesis is a powerful and versatile transition metal-catalyzed reaction that facilitates the formation of 1,3-dienes from an alkene and an alkyne.[1][2] This transformation has emerged as a pivotal tool in modern organic synthesis, enabling the construction of complex molecular architectures, including various carbo- and heterocycles present in natural products and pharmaceutically active compounds.[1][3][4][5][6][7][8] The reaction is atom economical, forming a new carbon-carbon bond and a conjugated diene system, which serves as a versatile synthetic handle for further transformations such as Diels-Alder reactions.[6][7]

Enyne metathesis reactions can be broadly categorized into two main types:

-

Ring-Closing Enyne Metathesis (RCEYM): An intramolecular reaction where the alkene and alkyne moieties are present in the same molecule, leading to the formation of a cyclic 1,3-diene.[2][9]

-

Cross Enyne Metathesis (CEM) or Intermolecular Enyne Metathesis: A reaction between separate alkene and alkyne molecules to generate a linear 1,3-diene.[2]

The driving force for these reactions is the formation of a thermodynamically stable conjugated 1,3-diene system.[2][6] While early examples of enyne metathesis utilized tungsten or chromium carbene complexes, the field has been revolutionized by the development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts.[3][10][11] These catalysts exhibit high functional group tolerance, enhanced stability, and broad applicability, making enyne metathesis a widely adopted strategy in organic synthesis.[2][10][11]

Reaction Mechanisms

The mechanism of ruthenium-catalyzed enyne metathesis is a subject of ongoing research, with two primary pathways proposed: the "ene-first" and the "yne-first" pathways. The prevailing evidence, particularly for ruthenium-based catalysts, supports the "ene-first" mechanism.[2]

The "Ene-First" Pathway

In the "ene-first" pathway, the ruthenium carbene catalyst initially reacts with the alkene moiety of the enyne substrate. This involves a series of [2+2] cycloaddition and cycloreversion steps, leading to a new ruthenium alkylidene intermediate. This intermediate then undergoes an intramolecular reaction with the alkyne, ultimately forming the 1,3-diene product and regenerating a ruthenium carbene species to continue the catalytic cycle.

The "Yne-First" Pathway

Alternatively, the "yne-first" pathway proposes that the ruthenium carbene catalyst first reacts with the alkyne moiety of the substrate to form a ruthenacyclobutene intermediate.[9] Subsequent ring-opening and reaction with the alkene moiety lead to the final product. While considered a possible mechanism, it is generally less favored than the "ene-first" pathway for most ruthenium-catalyzed enyne metathesis reactions.

Quantitative Data Summary

The efficiency and selectivity of enyne metathesis reactions are influenced by several factors, including the choice of catalyst, solvent, temperature, and substrate structure. The following tables summarize representative quantitative data for both Ring-Closing Enyne Metathesis (RCEYM) and Cross Enyne Metathesis (CEM) reactions.

Table 1: Ring-Closing Enyne Metathesis (RCEYM) Data

| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |

| N-allyl-N-(prop-2-yn-1-yl)tosylamide | Grubbs I (5) | CH2Cl2 | 40 | 12 | 1-tosyl-2,5-dihydro-1H-pyrrole | 85 | [3] |

| O-allyl-propargyl ether | Grubbs II (1-5) | Toluene | 80 | 2 | 3,6-dihydro-2H-pyran | 92 | [3] |

| Diethyl diallylmalonate | Grubbs II (5) | CH2Cl2 | RT | 4 | Diethyl 3-methylenecyclopent-1-ene-1,1-dicarboxylate | 78 | [6] |

| Enyne with terminal alkyne | Grubbs II (1) | CH2Cl2 | RT | - | 5-membered ring heterocycle | 21 | [3] |

| Enyne with internal alkyne | Grubbs II (1) | CH2Cl2 | RT | - | 5-membered ring heterocycle | >90 | [3] |

| Enyne for (-)-stemoamide synthesis | Grubbs I (4) | Toluene | 80 | - | Bicyclic intermediate | 87 | [3] |

| Imidazole-derived enyne | Grubbs II (10) | DCM | Reflux | - | 5/7-fused heterocycle | 82 | [12] |

| Sulfamide-linked enyne | Grubbs II (3) | - | 100 (MW) | - | 7-membered cyclic sulfamide | 68-81 | [12] |

Table 2: Cross Enyne Metathesis (CEM) Data

| Alkyne | Alkene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product E:Z Ratio | Yield (%) | Ref. |

| Phenylacetylene | Ethylene (1 atm) | Grubbs II (5) | Toluene | 80 | 1 | >20:1 | 95 | [3] |

| 1-Octyne | Ethylene (1 atm) | Grubbs II (5) | Toluene | 80 | 2 | >20:1 | 88 | [3] |

| Propargyl benzoate | Styrene | Grubbs II (5) | Benzene | Reflux | - | >95:5 | ~99 | [13] |

| Propargyl alcohol | 1-Hexene | Hoveyda-Grubbs II (5) | CH2Cl2 | 40 | 4 | 10:1 | 76 | [13] |

| 1-Phenyl-1-pentyne-3-ol | 1-Octene | Grubbs II (2.5) | Toluene | 60 | 12 | 4:1 | 85 | [13] |

| Silylated alkyne | Terminal alkene | Grubbs II (5) | CH2Cl2 | Reflux | - | Variable | - | [13] |

| Borylated alkyne | Terminal alkene | Grubbs II (5) | CH2Cl2 | Reflux | - | Variable | - | [13] |

Experimental Protocols

The following protocols provide detailed methodologies for conducting representative enyne metathesis reactions. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., argon or nitrogen) as the ruthenium catalysts are sensitive to oxygen and moisture.

General Experimental Workflow

A general workflow for setting up an enyne metathesis reaction is depicted below. This workflow highlights the key steps from preparation to product isolation.

Protocol 1: Ring-Closing Enyne Metathesis (RCEYM) for the Synthesis of a Dihydropyran Derivative

This protocol describes the synthesis of a dihydropyran derivative via RCEYM using a second-generation Grubbs catalyst.

Materials:

-

Allyl propargyl ether (1.0 eq)

-

Grubbs II catalyst (1-5 mol%)

-

Anhydrous, degassed toluene (to achieve a concentration of 0.01-0.1 M)

-

Ethyl vinyl ether (for quenching)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

-

Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with allyl propargyl ether.

-

The flask is evacuated and backfilled with argon or nitrogen three times to establish an inert atmosphere.

-

Anhydrous and degassed toluene is added via syringe to dissolve the substrate to the desired concentration.

-

The Grubbs II catalyst is added to the stirring solution under a positive flow of inert gas.

-

The reaction mixture is heated to 80 °C and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched by the addition of a few drops of ethyl vinyl ether. The mixture is stirred for an additional 30 minutes to ensure complete deactivation of the catalyst.

-

The solvent is removed under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure dihydropyran product.

-

The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cross Enyne Metathesis (CEM) of a Propargylic Alcohol with a Terminal Alkene

This protocol details the intermolecular reaction between a propargylic alcohol and a terminal alkene using a Hoveyda-Grubbs second-generation catalyst.

Materials:

-

1-Phenyl-1-penten-4-yn-3-ol (1.0 eq)

-

Terminal alkene (e.g., 1-octene, 1.2-2.0 eq)

-

Hoveyda-Grubbs II catalyst (1-5 mol%)

-

Anhydrous, degassed dichloromethane (CH2Cl2) or toluene

-

Ethyl vinyl ether

-

Silica gel and appropriate solvents for chromatography

Procedure:

-

In a flame-dried Schlenk flask under an argon or nitrogen atmosphere, dissolve 1-phenyl-1-penten-4-yn-3-ol and the terminal alkene in anhydrous, degassed solvent.

-

Add the Hoveyda-Grubbs II catalyst to the solution under a positive flow of inert gas.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by TLC or GC-MS. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-diene product.

-

Characterize the product by NMR and mass spectrometry to confirm its structure and determine the E/Z ratio of the newly formed double bond.

Applications in Drug Discovery and Development

Enyne metathesis has become an indispensable tool in the synthesis of complex molecules with potential therapeutic applications. The ability to efficiently construct carbo- and heterocyclic scaffolds, which are prevalent in many natural products and pharmaceuticals, makes this methodology highly attractive for drug discovery programs.[5]

Key applications include:

-

Synthesis of Nitrogen and Oxygen Heterocycles: RCEYM is widely used to synthesize a variety of small to medium-sized rings containing nitrogen or oxygen, such as pyrrolidines, piperidines, dihydrofurans, and dihydropyrans.[6][7][8] These structural motifs are common in a vast array of bioactive molecules.

-

Natural Product Synthesis: Enyne metathesis has been instrumental in the total synthesis of numerous complex natural products, including (-)-stemoamide, amphidinolide V, and various alkaloids and macrolides.[1][3][4][8] These syntheses often showcase the high degree of chemo- and stereoselectivity that can be achieved with this reaction.

-

Access to Functionalized Building Blocks: The 1,3-diene products of enyne metathesis are versatile intermediates that can be further functionalized through a variety of reactions, most notably the Diels-Alder cycloaddition, to rapidly build molecular complexity.[6][7] This allows for the generation of diverse compound libraries for high-throughput screening.

Troubleshooting

While enyne metathesis is a powerful reaction, achieving high yields and selectivity can sometimes be challenging. Common issues include low conversion, catalyst decomposition, and the formation of side products.

Common Problems and Solutions:

-

Low Conversion:

-

Catalyst Activity: Ensure the catalyst is fresh and has been stored under inert conditions. Test the catalyst on a known reaction to confirm its activity.[14]

-

Purity of Reagents: Impurities in the substrate or solvent (e.g., water, oxygen, or coordinating functional groups) can poison the catalyst. Rigorously purify and degas all reagents and solvents.[14]

-

Catalyst Loading: For challenging substrates, increasing the catalyst loading (up to 10 mol%) may be necessary.[12]

-

Temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate.

-

-

Catalyst Decomposition:

-

Visual Indicators: A color change of the reaction mixture from reddish-brown or green to black can indicate catalyst decomposition.

-

Substrate-Induced Decomposition: Certain functional groups on the substrate, such as unprotected amines or terminal alkynes in some systems, can lead to catalyst deactivation. Protecting such groups may be necessary.

-

Role of Ethylene: For some RCEYM reactions, the buildup of ethylene as a byproduct can inhibit the reaction. In such cases, performing the reaction under a flow of inert gas can be beneficial.[15] Conversely, for some cross-enyne metathesis reactions, an atmosphere of ethylene can be advantageous.[2]

-

-

Formation of Side Products:

-

Dimerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular RCEYM, leading to the formation of dimers or oligomers. Performing the reaction at high dilution (0.001-0.01 M) can favor the desired ring-closing pathway.

-

Isomerization: The newly formed 1,3-diene can sometimes undergo isomerization. The choice of catalyst and reaction conditions can influence the stereochemical outcome.

-

By systematically addressing these potential issues, researchers can optimize their enyne metathesis reactions to achieve the desired outcomes for their synthetic targets.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. Enyne Metathesis [organic-chemistry.org]

- 3. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beyond olefins: New metathesis directions for synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Enyne metathesis - Wikipedia [en.wikipedia.org]

- 10. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 11. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Selective Synthesis of (2Z,4E)-Dienyl Esters by Ene-diene Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. React App [pmc.umicore.com]

1-Penten-3-yne: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-3-yne, a conjugated enyne with the chemical formula C₅H₆, is a highly reactive and versatile building block in organic synthesis.[1][2] Its unique structure, featuring both a carbon-carbon double bond and a carbon-carbon triple bond in conjugation, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2] This technical guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of this compound, with a focus on providing practical experimental details and quantitative data for laboratory applications.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[1] Its conjugated system of pi electrons dictates its chemical reactivity, making both the alkene and alkyne functionalities susceptible to a variety of reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₆ | [3] |

| Molecular Weight | 66.10 g/mol | [3] |

| CAS Number | 646-05-9 | [3] |

| Boiling Point | 59.5 °C at 760 mmHg | [4] |

| Density | 0.738 g/cm³ | [4] |

| Refractive Index | 1.426 | [4] |

| SMILES | C=CC#CC | [3] |

| InChIKey | FILUFGAZMJGNEN-UHFFFAOYSA-N | [3] |

Key Reactions and Synthetic Applications

The dual functionality of this compound allows for a rich and varied reaction chemistry. The following sections detail some of the most synthetically useful transformations, including hydrogenation, halogenation, and cycloaddition reactions, as well as its application in the synthesis of heterocyclic compounds.

Hydrogenation

The selective hydrogenation of this compound can yield different products depending on the reaction conditions and the catalyst employed. Complete hydrogenation leads to the formation of pentane, while partial hydrogenation can selectively reduce the alkyne to an alkene, yielding 1,3-pentadiene, or the alkene to an alkane, though the former is more common.

Experimental Protocol: Selective Hydrogenation to 1,3-Pentadiene (Illustrative)

-

Catalyst Preparation: In a flask, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is suspended in a suitable solvent such as hexane or ethanol.

-

Reaction Setup: The flask is connected to a hydrogen gas supply, typically a balloon or a hydrogenator.

-

Addition of Substrate: this compound is added to the flask.

-

Reaction Execution: The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Quantitative Data for Analogous Hydrogenation

Data for the selective hydrogenation of a similar enyne, 3-methyl-1-pentyn-3-ol, shows that with a PdCl₂ catalyst, a selectivity of >95% for the corresponding alkene can be achieved.[5]

| Product | Catalyst | Conditions | Yield | Reference |

| 1,3-Pentadiene | Lindlar's Catalyst | H₂, RT | High (expected) | N/A |

| Pentane | Pd/C | H₂, RT | High (expected) | [6] |

Spectroscopic Data of Potential Hydrogenation Products

-

1,3-Pentadiene (mixture of cis and trans):

-

Pentane:

-

¹H NMR (CDCl₃): Signals for the methyl protons appear around 0.88 ppm, and the methylene protons are observed around 1.26-1.30 ppm.[10][11]

-

¹³C NMR (CDCl₃): The spectrum shows three distinct signals at approximately 13.9, 22.5, and 34.4 ppm, corresponding to the three different carbon environments in the symmetrical molecule.[6][12][13]

-

Reaction Workflow: Hydrogenation of this compound

Caption: Selective and complete hydrogenation pathways of this compound.

Halogenation

The electrophilic addition of halogens, such as bromine (Br₂), to this compound can proceed at either the double or triple bond. The reaction's regioselectivity and stereoselectivity depend on the reaction conditions and the stoichiometry of the halogen. Typically, the reaction with one equivalent of bromine is expected to occur at the more electron-rich triple bond, leading to a di-bromo-alkene.

Experimental Protocol: Bromination of this compound (Illustrative)

A general procedure for the bromination of an alkyne is as follows:

-

Dissolution: Dissolve this compound in a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a flask protected from light.

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution of the enyne with stirring. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Reaction Completion: Allow the reaction to stir at 0 °C for a specified time or until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

Quantitative Data for Analogous Halogenation

While specific yield data for the bromination of this compound is not available in the provided search results, halogenation of enynes can be high-yielding. For instance, a catalytic geminal-difluorination of an enyne yielded the desired product in 88% yield.[14]

Spectroscopic Data of a Potential Bromination Product

-

3,4-Dibromo-1-pentene (Expected major product from alkyne addition):

Reaction Mechanism: Electrophilic Bromination

Caption: Mechanism of electrophilic bromination of the alkyne moiety.

Cycloaddition Reactions